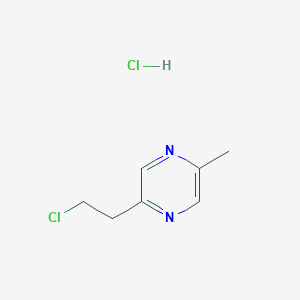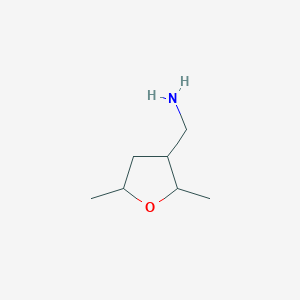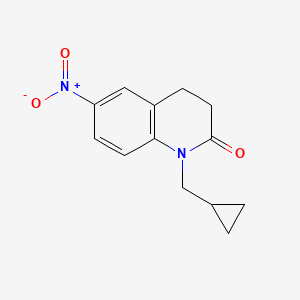
1-(Cyclopropylmethyl)-6-nitro-1,2,3,4-tetrahydroquinolin-2-one
Übersicht
Beschreibung
The compound “1-(Cyclopropylmethyl)-6-nitro-1,2,3,4-tetrahydroquinolin-2-one” is a quinoline derivative. Quinolines are aromatic compounds that contain two fused six-membered rings, one of which is a benzene ring and the other is a nitrogen-containing pyridine ring . The “tetrahydro” prefix indicates that the quinoline ring system is fully saturated (i.e., it contains no double bonds), and the “2-one” suffix suggests the presence of a carbonyl group (C=O) at the 2-position of the quinoline ring system. The “6-nitro” group is a nitro functional group (-NO2) attached at the 6-position of the quinoline ring system. The “1-(Cyclopropylmethyl)” group indicates a cyclopropylmethyl group attached at the 1-position of the quinoline ring system.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline ring system, along with the nitro, carbonyl, and cyclopropylmethyl functional groups . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.Wissenschaftliche Forschungsanwendungen
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinoline compounds, which include structures related to "1-(Cyclopropylmethyl)-6-nitro-1,2,3,4-tetrahydroquinolin-2-one," have been extensively studied for their therapeutic activities. These compounds are recognized as privileged scaffolds in medicinal chemistry due to their diverse pharmacological profiles. Initially, tetrahydroisoquinolines were known for their neurotoxic effects. However, further research has highlighted their preventive role against Parkinsonism and their potential as anticancer antibiotics. The US FDA's approval of trabectedin for soft tissue sarcomas underscores the significance of tetrahydroisoquinoline derivatives in cancer drug discovery. Moreover, these compounds have shown promise in treating various infectious diseases, such as malaria, tuberculosis, HIV-infection, HSV-infection, and leishmaniasis, and they offer novel mechanisms of action for therapeutic intervention in cancer and central nervous system disorders (Singh & Shah, 2017).
Fischer Synthesis and Chemical Transformations
The Fischer synthesis process, involving 2,6-disubstituted arylhydrazones, has been reviewed to understand the chemical transformations of tetrahydroquinoline derivatives, including "1-(Cyclopropylmethyl)-6-nitro-1,2,3,4-tetrahydroquinolin-2-one." This process elucidates the mechanism leading to indoles from tetrahydroquinoline precursors, highlighting the complexity and versatility of these compounds in synthetic organic chemistry (Fusco & Sannicolo, 1978).
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)-6-nitro-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-13-6-3-10-7-11(15(17)18)4-5-12(10)14(13)8-9-1-2-9/h4-5,7,9H,1-3,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOXVWYEYBLYGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)CCC3=C2C=CC(=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-6-nitro-1,2,3,4-tetrahydroquinolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



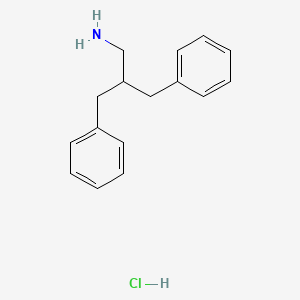
![[3-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B1379238.png)
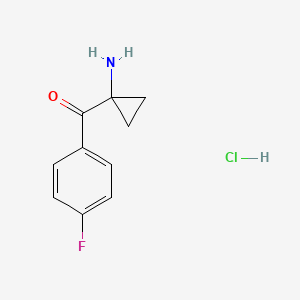
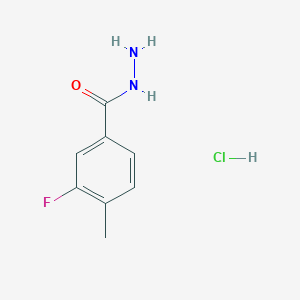
![tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate](/img/structure/B1379243.png)
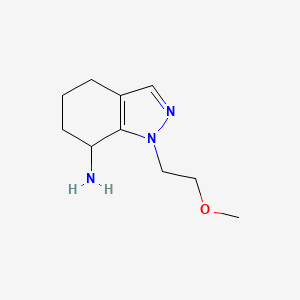
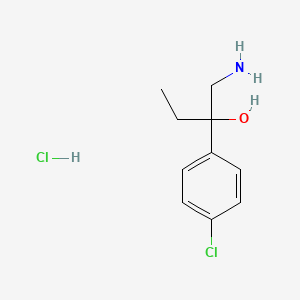
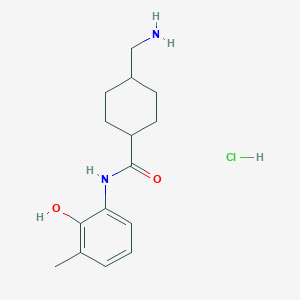
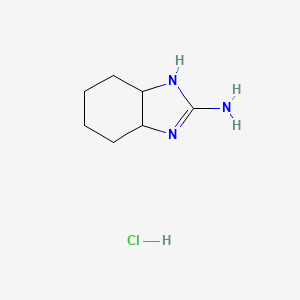
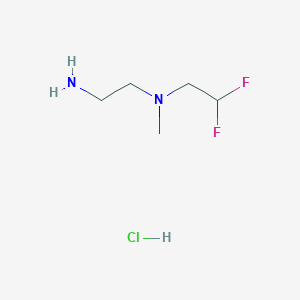
![Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1379254.png)
![2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride](/img/structure/B1379255.png)
